molecular formula C19H22FN3O2 B5259858 N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5259858
M. Wt: 343.4 g/mol
InChI Key: QDDINCKDSNJENS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-ethoxyaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on cellular processes and signaling pathways.

    Medicine: Exploring its potential as a therapeutic agent for conditions such as anxiety, depression, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, leading to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide
  • N-(4-ethoxyphenyl)-4-(2-bromophenyl)piperazine-1-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both ethoxy and fluorophenyl groups, which may confer distinct pharmacological properties compared to its analogs. These structural differences can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-2-25-16-9-7-15(8-10-16)21-19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDINCKDSNJENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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